

N-Methyl-1-naphthalenemethylamine Hydrochloride: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *N-Methyl-1-naphthalenemethylamine hydrochloride*

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Introduction

N-Methyl-1-naphthalenemethylamine hydrochloride, with the CAS number 65473-13-4, is a key chemical intermediate primarily recognized for its role in the synthesis of allylamine antifungal agents.[1][2] Its most notable application is in the production of Terbinafine hydrochloride and Butenafine hydrochloride, drugs widely used to treat fungal infections of the skin and nails.[1] This technical guide provides a comprehensive review of the available literature on **N-Methyl-1-naphthalenemethylamine hydrochloride**, focusing on its chemical and physical properties, synthesis and purification protocols, analytical methods, and its role as a pharmaceutical impurity.

Chemical and Physical Properties

N-Methyl-1-naphthalenemethylamine hydrochloride is a white to cream-colored crystalline powder.[3] It is soluble in water.[2] The compound is also known by several synonyms, including 1-(Methylaminomethyl)naphthalene hydrochloride and Terbinafine Related Compound A.[4][5]

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₄ ClN	[6]
Molecular Weight	207.70 g/mol	[4][6]
CAS Number	65473-13-4	[6]
Appearance	White to cream powder or crystalline powder	[3]
Melting Point	191-193 °C	[1][2]
Solubility	Soluble in water	[2]
Purity (by HPLC)	>98.0%	
Assay (Titration ex Chloride)	≥97.5 to ≤102.5%	[3]
Assay (Freebase GC)	≥97.5%	[3]

Spectroscopic Data

Characterization of **N-Methyl-1-naphthalenemethylamine hydrochloride** and its free base form is crucial for quality control in pharmaceutical manufacturing. The following spectroscopic data has been reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A ¹H NMR spectrum for **N-Methyl-1-naphthalenemethylamine hydrochloride** is available, providing information on the hydrogen atom environments in the molecule.[7]

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectral data for **N-Methyl-1-naphthalenemethylamine hydrochloride** has also been documented.[8]

Mass Spectrometry (MS)

GC-MS data is available for the free base, N-Methyl-N-naphthylmethanamine, which shows characteristic fragmentation patterns useful for its identification.^[9]

Infrared (IR) Spectroscopy

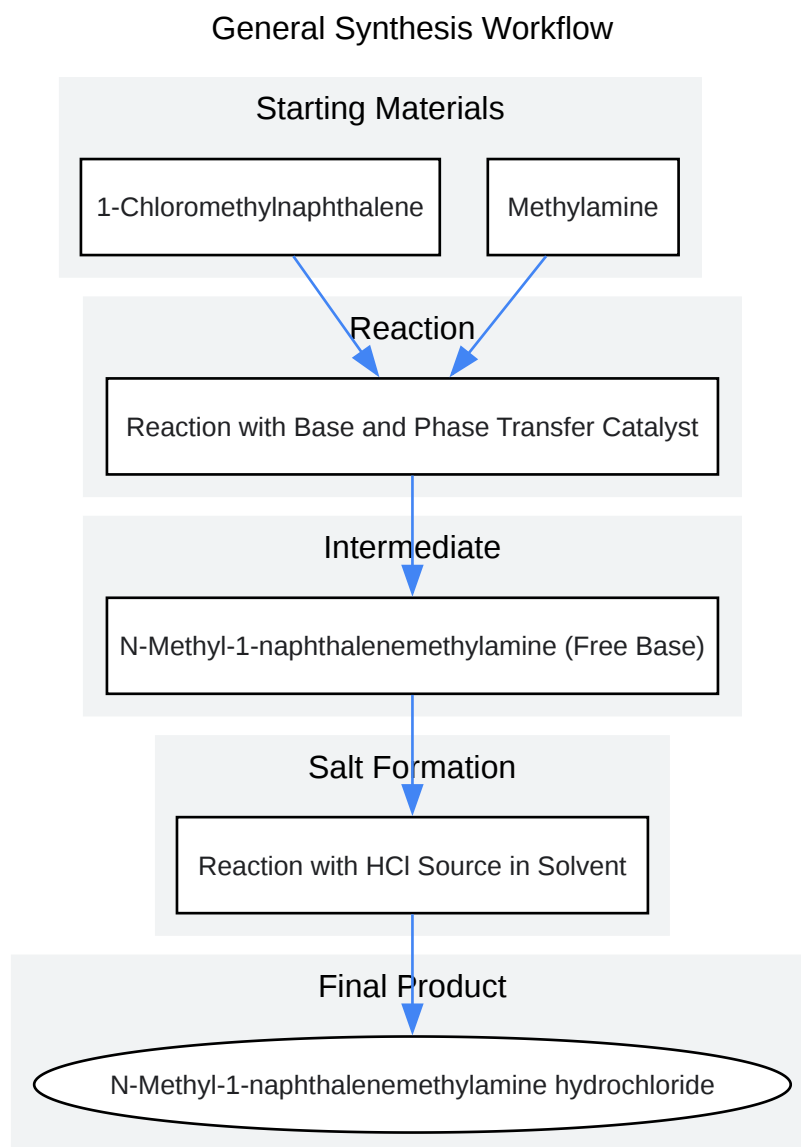
FTIR spectra for the free base, N-Methyl-N-naphthylmethanamine, have been recorded and are available in spectral databases.^[9]

Synthesis and Purification

Several synthetic routes for N-Methyl-1-naphthalenemethanamine and its subsequent conversion to the hydrochloride salt have been described, primarily in patent literature. A common method involves the reaction of 1-(chloromethyl)naphthalene with methanamine.^[10]

General Synthesis Workflow

The synthesis of **N-Methyl-1-naphthalenemethanamine hydrochloride** can be conceptualized in the following workflow:



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Caption: General workflow for the synthesis of **N-Methyl-1-naphthalenemethylamine hydrochloride**.

Experimental Protocols

Method 1: Reaction of 1-(Chloromethyl)naphthalene with Methylamine

A frequently cited method involves the reaction of 1-(chloromethyl)naphthalene with methylamine in the presence of a base and a phase transfer catalyst, such as tetrabutylammonium bromide.[10] The resulting N-Methyl-1-naphthalenemethylamine (free

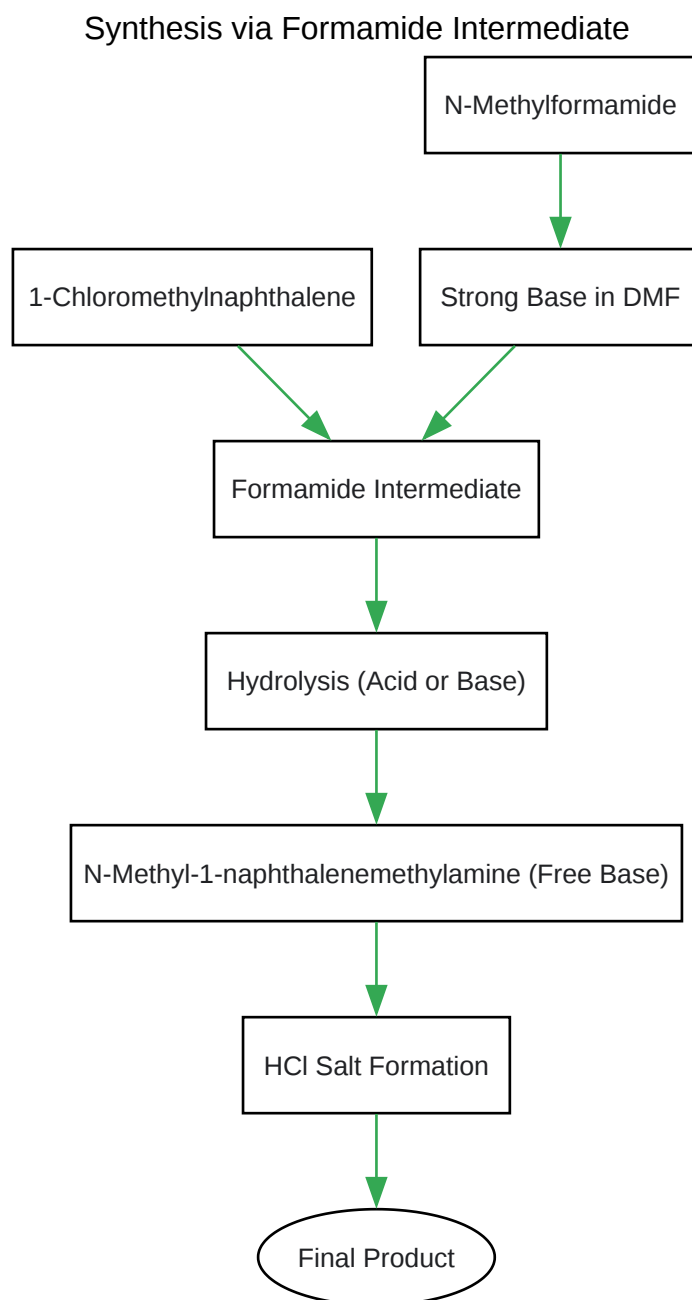
base) is then converted to its hydrochloride salt by reacting it with a source of HCl, often in a ketone solvent like acetone.[\[10\]](#)

Method 2: From N-methyl-N-(1-naphthylmethyl)-formamide

An alternative route involves the preparation of N-methyl-N-(1-naphthylmethyl)-formamide, followed by hydrolysis to yield N-Methyl-1-naphthalenemethylamine.[\[11\]](#)

- Step 1: Formation of N-methyl-N-(1-naphthylmethyl)-formamide: N-methylformamide is reacted with a strong base in N,N-dimethylformamide (DMF) to form its anion. This anion is then reacted with 1-chloromethylnaphthalene.[\[11\]](#)[\[12\]](#)
- Step 2: Hydrolysis: The crude N-methyl-N-(1-naphthylmethyl)-formamide is then hydrolyzed using either an acid or a base.[\[11\]](#)
 - Base Hydrolysis: The formamide derivative is suspended in aqueous sodium hydroxide and heated.[\[11\]](#)
 - Acid Hydrolysis: The formamide derivative is suspended in aqueous sulfuric acid and heated to reflux.[\[11\]](#)
- Step 3: Workup and Purification: After hydrolysis, the reaction mixture is cooled and extracted with a solvent like toluene. The aqueous layer is then basified to liberate the free base, which is extracted into an organic solvent. The solvent is distilled off to yield the crude product, which can be further purified by vacuum distillation.[\[11\]](#)

A workflow for the synthesis via the formamide intermediate is depicted below:



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Caption: Synthesis workflow of N-Methyl-1-naphthalenemethylamine via a formamide intermediate.

Analytical Methods

The purity and identity of **N-Methyl-1-naphthalenemethylamine hydrochloride** are critical for its use in pharmaceutical synthesis. Various analytical techniques are employed for its

characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of N-Methyl-N-naphthylmethylaniline.^[13] A simple mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid is effective for separation.^[13] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.^[13]

Gas Chromatography (GC)

GC-based methods are suitable for the analysis of the free base and for detecting impurities. A GC-MS method is available for the identification of N-Methyl-N-naphthylmethylaniline.^[9]

Biological Activity and Toxicology

Despite its importance as a synthetic intermediate, there is a notable lack of publicly available data on the specific biological activity, pharmacology, and toxicology of **N-Methyl-1-naphthalenemethylaniline hydrochloride** itself. Its primary relevance in a biological context is as a known impurity in the active pharmaceutical ingredient, Terbinafine.^[9] The toxicological profile of Terbinafine is well-documented and includes potential hepatotoxicity.^[14] However, the contribution of the N-Methyl-1-naphthalenemethylaniline impurity to this profile has not been specifically elucidated in the reviewed literature. There is no available information to suggest that this compound interacts with any specific signaling pathways.

Safety Information

N-Methyl-1-naphthalenemethylaniline hydrochloride is associated with certain hazards. According to safety data sheets, it can cause skin and serious eye irritation, and may cause respiratory irritation.^[15] Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, and eye/face protection.^[15] For the free base, N-Methyl-1-naphthalenemethylaniline, GHS classifications indicate it may be toxic if swallowed.^[16]

Conclusion

N-Methyl-1-naphthalenemethylamine hydrochloride is a crucial building block in the synthesis of important antifungal medications. Its chemical and physical properties, along with methods for its synthesis and analysis, are well-documented, primarily within the context of pharmaceutical manufacturing. While its role as a synthetic intermediate and potential impurity is clear, there is a significant gap in the literature regarding its own biological activity and toxicological profile. Further research in these areas could be beneficial for a more comprehensive understanding of the safety and impurity profiles of the final drug products.

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